

Synthesis of Ethyl 3-Aminopicolinate Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ethyl 3-aminopicolinate*

Cat. No.: *B028016*

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This document provides detailed protocols for the synthesis of **Ethyl 3-aminopicolinate** and its derivatives. It includes step-by-step procedures for the preparation of the core molecule and subsequent derivatization to obtain N-acyl and urea-substituted analogues. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

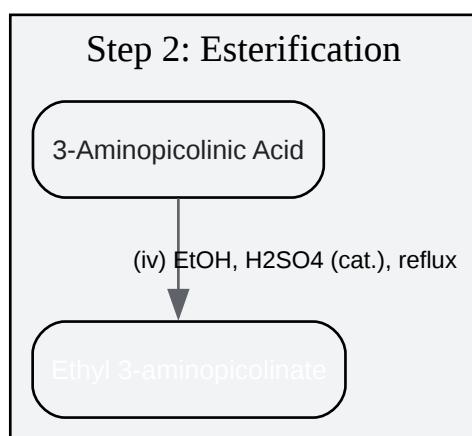
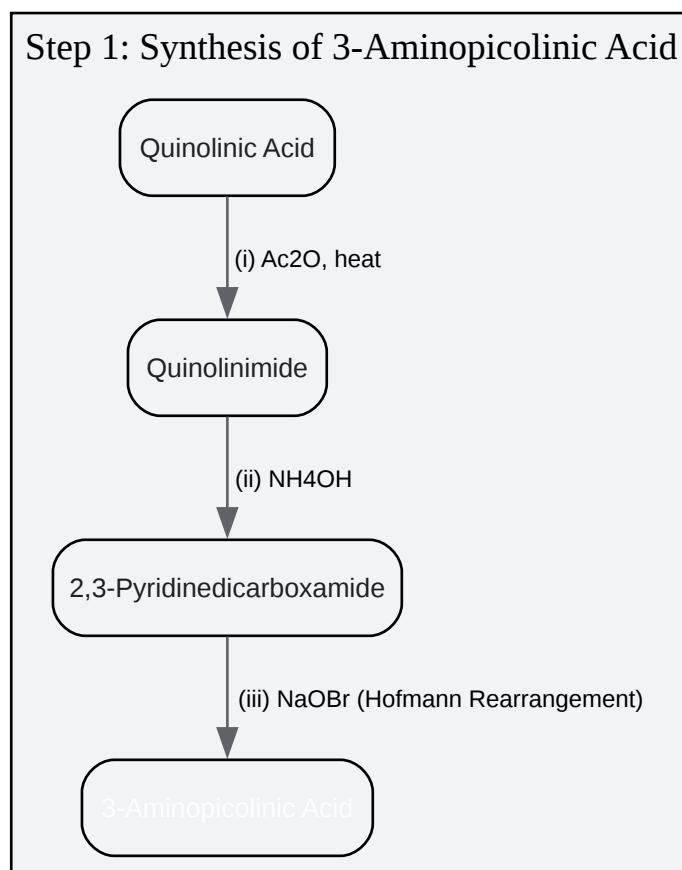
Introduction

Ethyl 3-aminopicolinate is a valuable scaffold in drug discovery, serving as a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of a primary amino group and an ester functionality on the pyridine ring allows for versatile chemical modifications, leading to the generation of libraries of compounds for screening. Derivatives of this core structure have been explored for various therapeutic applications, including as inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases and cancer.

Synthesis of Ethyl 3-Aminopicolinate

The synthesis of **Ethyl 3-aminopicolinate** is achieved through a two-step process starting from Quinolinic acid (Pyridine-2,3-dicarboxylic acid). The first step involves the formation of the intermediate, 3-aminopicolinic acid, via a Hofmann rearrangement of the corresponding diamide. The second step is a Fischer esterification to yield the final product.

Logical Workflow for the Synthesis of Ethyl 3-Aminopicolinate



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Caption: Overall synthetic route to **Ethyl 3-aminopicolinate**.

Experimental Protocols

Step 1: Synthesis of 3-Aminopicolinic Acid

This procedure involves the conversion of Quinolinic acid to 2,3-Pyridinedicarboxamide followed by a Hofmann rearrangement.

- Materials: Quinolinic acid, Acetic anhydride (Ac_2O), Ammonium hydroxide (NH_4OH), Bromine (Br_2), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
- Procedure:
 - Formation of Quinolinimide: A mixture of Quinolinic acid (1 eq) and acetic anhydride (2 eq) is heated at reflux for 2 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with ether, and dried to afford Quinolinimide.
 - Formation of 2,3-Pyridinedicarboxamide: Quinolinimide (1 eq) is treated with concentrated ammonium hydroxide (5 eq) and heated in a sealed tube at 150°C for 5 hours. The resulting solution is cooled, and the precipitated 2,3-Pyridinedicarboxamide is collected by filtration.
 - Hofmann Rearrangement: To a cold solution of sodium hydroxide (4 eq) in water, bromine (1.1 eq) is added dropwise while maintaining the temperature below 10°C . To this freshly prepared sodium hypobromite solution, 2,3-Pyridinedicarboxamide (1 eq) is added in portions. The reaction mixture is slowly heated to 80°C and maintained for 2 hours. After cooling, the solution is acidified with concentrated HCl to pH 3-4. The precipitated 3-Aminopicolinic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of **Ethyl 3-aminopicolinate**

This step involves the Fischer esterification of 3-Aminopicolinic acid.

- Materials: 3-Aminopicolinic acid, Absolute ethanol (EtOH), Concentrated sulfuric acid (H_2SO_4), Sodium bicarbonate (NaHCO_3), Dichloromethane (CH_2Cl_2), Anhydrous magnesium sulfate (MgSO_4).
- Procedure:

- A suspension of 3-Aminopicolinic acid (1 eq) in absolute ethanol (10 vol) is cooled in an ice bath.
- Concentrated sulfuric acid (0.2 eq) is added dropwise with stirring.
- The reaction mixture is heated at reflux for 12-16 hours.
- The excess ethanol is removed under reduced pressure.
- The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane (3 x 10 vol).
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield **Ethyl 3-aminopicolinate** as a solid. The crude product can be purified by recrystallization from ethanol/water.

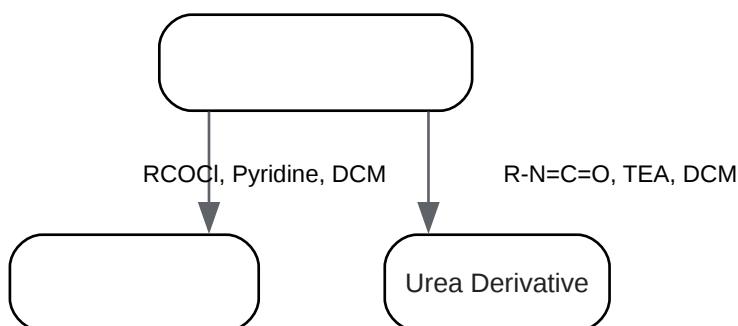
Compound	Molecular Formula	Molecular Weight	Melting Point (°C)	Yield (%)
3-Aminopicolinic Acid	C ₆ H ₆ N ₂ O ₂	138.12	210-212	~60-70
Ethyl 3-aminopicolinate	C ₈ H ₁₀ N ₂ O ₂	166.18	131-133	~80-90

Table 1: Physical and chemical data for the synthesized compounds.

Synthesis of Ethyl 3-Aminopicolinate Derivatives

The 3-amino group of **Ethyl 3-aminopicolinate** is a versatile handle for further derivatization, such as N-acylation and urea formation.

Workflow for Derivatization of Ethyl 3-aminopicolinate

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